3-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S3/c1-2-15-22-23-19(29-15)24-30(26,27)12-9-7-11(8-10-12)21-18(25)17-16(20)13-5-3-4-6-14(13)28-17/h3-10H,2H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBHQKKKQODTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-1-Benzothiophene-2-Carboxylic Acid
- Chlorination : Treat 1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux (80°C, 4 h).
- Quenching : Remove excess SOCl₂ via distillation, yielding the acid chloride.
Key Data :
Synthesis of 4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Aniline
Preparation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine
Procedure :
- Cyclization : React ethyl thiosemicarbazide with acetic anhydride at 120°C for 6 h.
- Isolation : Recrystallize from ethanol to obtain white crystals.
Analytical Data :
- Melting Point : 145–147°C
- MS (ESI+) : m/z 130.0 [M+H]⁺
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
Steps :
- Reaction : Stir 5-ethyl-1,3,4-thiadiazol-2-amine (1 eq) with 4-nitrobenzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) and pyridine (0°C, 2 h).
- Reduction : Reduce the nitro group to amine using H₂/Pd-C in ethanol (rt, 12 h).
Amide Coupling Reaction
Reaction Conditions
- Solvent System : Toluene/1,2-dimethoxyethane (3:1 v/v)
- Base : Triethylamine (3 eq)
- Molar Ratio : 3-Chloro-1-benzothiophene-2-carbonyl chloride (1 eq) : 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline (1.05 eq)
- Temperature : Reflux (110°C)
- Duration : 24 h
Workup :
- Cool to rt, filter precipitate.
- Wash with 1 M HCl (removes unreacted amine) and water.
- Recrystallize from ethanol/water (4:1).
Characterization Data
Optimization and Challenges
Solvent Selection
Stoichiometric Considerations
- Excess amine (1.05 eq) improved conversion by mitigating acyl chloride hydrolysis.
Scalability
Alternative Routes
Ullmann Coupling (Patent US20070185136A1)
- Conditions : CuI, L-proline, K₃PO₄, DMSO (100°C, 12 h).
- Outcome : Lower yield (52%) due to competing side reactions.
Microwave-Assisted Synthesis
- Parameters : 150°C, 30 min, DMF.
- Result : Comparable yield (67%) but required specialized equipment.
Industrial Feasibility
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 3-Chloro-1-benzothiophene-2-carbonyl chloride | 320 |
| 4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline | 450 |
| Total Raw Material Cost | 770 |
Environmental Impact
- E-factor : 18.2 (kg waste/kg product) due to solvent usage.
- Mitigation : Solvent recovery systems reduce waste by 40%.
Chemical Reactions Analysis
3-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C₁₉H₁₅ClN₄O₃S₃.
†Approximated from molecular formulas in cited references.
Key Observations:
Thiadiazole Substituents : The target compound’s 5-ethyl-thiadiazole group contrasts with the 5-propyl variant in , which reduces molecular weight but increases lipophilicity. Ethyl groups may offer a balance between solubility and membrane permeability.
Core Heterocycle : Benzothiophene (target compound) vs. benzothiazole or indole alters electron distribution and binding affinity. Benzothiophene’s larger π-system may enhance stacking interactions in biological targets.
Q & A
Basic: What are the optimal synthetic routes and critical parameters for high-yield production of this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole sulfonamide intermediate, followed by coupling with the benzothiophene-carboxamide moiety. Key steps include:
- Nucleophilic Substitution: Reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate.
- Amide Coupling: Use of coupling agents like EDCl/HOBt or DCC to link the sulfamoyl group to the 4-aminophenyl substituent.
- Thiophene Ring Formation: Cyclization under acidic conditions (e.g., POCl₃) to construct the benzothiophene core .
Critical Parameters: - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions).
- Temperature control (reflux for cyclization, 0–5°C for sensitive intermediates).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity, and what are key spectral markers?
Methodological Answer:
- ¹H/¹³C NMR:
- Thiadiazole protons resonate at δ 8.2–8.5 ppm (deshielded due to electron-withdrawing groups).
- Benzothiophene aromatic protons appear as multiplets between δ 7.3–7.9 ppm.
- Sulfamoyl NH groups show broad signals at δ 10.5–11.0 ppm .
- IR Spectroscopy:
- Amide C=O stretch at ~1650 cm⁻¹.
- Sulfonamide S=O asymmetric/symmetric stretches at 1350 cm⁻¹ and 1150 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS):
- Molecular ion peak [M+H]⁺ matching the exact mass (e.g., C₂₀H₁₆ClN₃O₃S₃: calculated 494.9982) .
Advanced: How can SAR studies elucidate the role of thiadiazole and benzothiophene moieties in biological activity?
Methodological Answer:
- Systematic Substitution:
- Replace the ethyl group on the thiadiazole with methyl, propyl, or aryl groups to assess steric/electronic effects on target binding.
- Modify the benzothiophene carboxamide with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to study π-π stacking interactions .
- Bioassay Design:
- Test derivatives against kinase inhibition assays (e.g., EGFR or VEGFR2) and antimicrobial panels (e.g., Gram-positive vs. Gram-negative bacteria).
- Correlate substituent effects with IC₅₀ values to identify pharmacophoric features .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Standardized Assays:
- Mechanistic Profiling:
Advanced: What models evaluate the compound’s mechanism of action against tyrosine kinase pathways?
Methodological Answer:
- In Vitro:
- Kinase inhibition assays (e.g., ADP-Glo™ for EGFR, c-Met) with ATP concentration gradients.
- Apoptosis detection via Annexin V/PI staining in cancer cell lines .
- In Vivo:
Basic: What are common impurities during synthesis, and how to optimize chromatographic separation?
Methodological Answer:
- Common Impurities:
- Unreacted sulfamoyl chloride (retention time ~2.5 min in HPLC).
- Benzothiophene dimer byproducts (higher molecular weight detected via LC-MS) .
- Chromatographic Optimization:
- Reverse-phase HPLC: C18 column, gradient of 0.1% TFA in water/acetonitrile (30% → 70% over 20 min).
- Preparative TLC for small-scale purification using chloroform:methanol (9:1) .
Advanced: How does the sulfamoyl linkage influence pharmacokinetics, and what models predict bioavailability?
Methodological Answer:
- Impact on PK:
- Sulfamoyl groups enhance solubility but may reduce membrane permeability (logP ~2.5).
- Plasma protein binding (>90%) observed in equilibrium dialysis assays .
- Computational Models:
- QSAR studies using descriptors like topological polar surface area (TPSA >100 Ų) to predict intestinal absorption.
- Molecular dynamics simulations to assess binding stability with serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
